2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride
CAS No.: 94230-90-7
Cat. No.: VC17050039
Molecular Formula: C18H18ClN5O4
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94230-90-7 |
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Molecular Formula | C18H18ClN5O4 |
Molecular Weight | 403.8 g/mol |
IUPAC Name | 4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride |
Standard InChI | InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H |
Standard InChI Key | GIPOBELFRXAAAO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride (CAS RN 12235-36-8) is classified as an aromatic azo compound with a diazonium chloride substituent . Its systematic IUPAC name reflects the presence of methoxy groups at the 2- and 5-positions of the benzene ring, an azo linkage bonded to a propylketone moiety, and a phenylcarbamoyl group . The compound is commercially recognized under synonyms such as Fast Blue Green B Salt and C.I. Azoic Diazo Component 133, indicating its historical use in dye manufacturing .
Synthesis and Manufacturing Processes
The synthesis of this compound follows established diazonium chemistry protocols, analogous to methods detailed in azo dye production experiments .
Diazotization Reaction
The critical step involves the conversion of a primary aromatic amine to the corresponding diazonium salt under acidic, low-temperature conditions (0–5°C) . For this compound:
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Precursor amine: Likely a methoxy-substituted aniline derivative.
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Nitrosation agent: Sodium nitrite (NaNO₂) in hydrochloric acid.
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Reaction control: Maintenance of pH < 3 and temperatures ≤10°C to prevent diazonium salt decomposition .
Coupling Reaction
The diazonium intermediate undergoes electrophilic aromatic substitution with a coupling partner, typically a phenolic or amine-containing compound. In this case, the partner is hypothesized to be a β-ketoamide derivative, introducing the (2-oxo-1-(phenylamino)carbonyl)propyl side chain .
Key synthetic challenges:
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Thermal instability of the diazonium intermediate necessitates rapid processing .
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Steric hindrance from methoxy groups may reduce coupling efficiency.
The compound’s azo-chromophore likely confers intense coloration, with absorption maxima in the visible spectrum (λₐᵦₛ ≈ 400–600 nm) .
Industrial and Research Applications
Dye and Pigment Manufacturing
As a diazo component, this compound serves as a precursor for azo dyes used in:
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Textile coloration: Forms covalent bonds with cellulose fibers .
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Ink formulations: Provides lightfastness due to extended conjugation .
Biological Staining
The azo group’s ability to interact with biomolecules suggests potential in histochemical staining, though toxicity concerns may limit in vivo applications .
Photoresist Technology
Diazonium salts are employed in photolithography due to their UV-induced decomposition, enabling precise patterning in microelectronics .
Toxicological and Environmental Considerations
Regulatory assessments of analogous azo diazonium compounds highlight critical safety considerations :
Human Health Risks
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Acute toxicity: Skin/eye irritation from reactive diazonium group.
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Carcinogenicity potential: Structural alerts for aromatic amine metabolites.
Environmental Impact
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Persistence: Moderate biodegradability due to aromatic rings.
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Aquatic toxicity: EC₅₀ values for daphnids <10 mg/L (estimated) .
Risk mitigation strategies:
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Closed-system processing during manufacturing.
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Advanced oxidation processes for wastewater treatment.
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with similar substances:
This compound’s methoxy substituents offer improved solubility compared to halogenated analogs, expanding its utility in solution-phase reactions .
Current Research Directions
Recent investigations focus on:
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Green synthesis: Replacement of HCl with ionic liquids in diazotization .
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Nanoparticle functionalization: Using diazonium salts for surface modification .
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Bioconjugation: Development of antibody-azo dye complexes for diagnostic assays .
Ongoing studies aim to balance the compound’s reactivity with improved safety profiles, particularly in reducing aromatic amine byproducts .
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